REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH:9][C:10](=[O:18])[CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH:9][C:10](=[O:18])[CH:11]([CH3:17])[C:12]([OH:14])=[O:13]
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Name
|
ethyl 3-(2-chloro-5-fluorophenylamino)-2-methyl-3-oxopropanoate
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Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)F)NC(C(C(=O)OCC)C)=O
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Name
|
|
Quantity
|
18.3 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
|
The acid was prepared
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)F)NC(C(C(=O)O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |